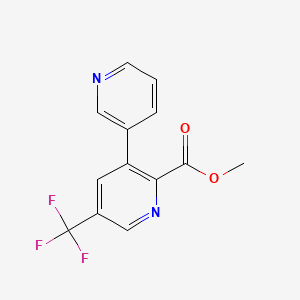
Methyl 3-(pyridin-3-yl)-5-(trifluoromethyl)picolinate
Descripción general
Descripción
Methyl 3-(pyridin-3-yl)-5-(trifluoromethyl)picolinate, also known as MTMP, is an organometallic compound composed of carbon, hydrogen, nitrogen, and fluorine atoms. It is a derivative of pyridine and is used in a variety of scientific research applications. In particular, it is used as a fluorescent dye for imaging, as a reagent for the synthesis of organic compounds, and in the study of enzyme kinetics.
Aplicaciones Científicas De Investigación
Methyl 3-(pyridin-3-yl)-5-(trifluoromethyl)picolinate is used in a variety of scientific research applications. It is used as a fluorescent dye for imaging, as a reagent for the synthesis of organic compounds, and in the study of enzyme kinetics. It has also been used to study the structure and properties of proteins, and to design and optimize drugs.
Mecanismo De Acción
The mechanism of action of Methyl 3-(pyridin-3-yl)-5-(trifluoromethyl)picolinate is not fully understood. However, it is believed to interact with proteins and other biomolecules in the cell, resulting in changes in their structure and function. It is also believed to interact with enzymes, resulting in changes in their activity.
Biochemical and Physiological Effects
Methyl 3-(pyridin-3-yl)-5-(trifluoromethyl)picolinate has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the activity of enzymes, resulting in changes in the metabolism of cells. It has also been shown to affect the expression of certain genes, resulting in changes in protein production. In addition, it has been shown to affect the structure of proteins, resulting in changes in their function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-(pyridin-3-yl)-5-(trifluoromethyl)picolinate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective reagent. It is also relatively non-toxic, making it suitable for use in cell culture experiments. However, it is not very soluble in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
There are several potential future directions for the use of Methyl 3-(pyridin-3-yl)-5-(trifluoromethyl)picolinate. One possibility is to use it as a fluorescent label for imaging, as it has been shown to bind to proteins and other biomolecules. Another possibility is to use it as a reagent for the synthesis of organic compounds, as it has been shown to be effective in the synthesis of a variety of compounds. Additionally, it could be used to study the structure and properties of proteins and to design and optimize drugs. Finally, it could be used to study the activity of enzymes and to investigate the biochemical and physiological effects of its interaction with proteins and other biomolecules.
Propiedades
IUPAC Name |
methyl 3-pyridin-3-yl-5-(trifluoromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2/c1-20-12(19)11-10(8-3-2-4-17-6-8)5-9(7-18-11)13(14,15)16/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNXGKYOZWJDHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)C(F)(F)F)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(pyridin-3-yl)-5-(trifluoromethyl)picolinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















